Diethyl (11-azidoundecyl)phosphonate
Description
Properties
Molecular Formula |
C15H32N3O3P |
|---|---|
Molecular Weight |
333.41 g/mol |
IUPAC Name |
1-azido-11-diethoxyphosphorylundecane |
InChI |
InChI=1S/C15H32N3O3P/c1-3-20-22(19,21-4-2)15-13-11-9-7-5-6-8-10-12-14-17-18-16/h3-15H2,1-2H3 |
InChI Key |
UMWZZMOUWONBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCN=[N+]=[N-])OCC |
Origin of Product |
United States |
Preparation Methods
Hydrophosphonylation of Alkenes
A two-step approach involving radical or catalytic addition of phosphonate to alkenes, followed by azide functionalization:
Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular assembly:
- Reactants :
- Diethyl (11-propynylundecyl)phosphonate
- Alkyl azide (e.g., benzyl azide)
- Conditions :
- Catalyst: CuSO₄·5H₂O + sodium ascorbate
- Solvent: DMF/H₂O
- Temperature: 25°C
Yield : ~80–90% (based on triazolyl phosphonate syntheses).
Purification and Characterization
Purification Techniques
Characterization Data
- 31P NMR : δ ≈ 25–30 ppm (phosphonate resonance).
- IR : ν ≈ 2100 cm⁻¹ (azide stretch).
- MS (ESI) : [M+H]⁺ = 349.2 (calculated for C₁₅H₃₁N₃O₃P).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Michaelis-Arbuzov + SN₂ | 180–220°C, NaN₃, DMF | 70–75 | Scalable, fewer steps | Requires hazardous NaN₃ |
| Hydrophosphonylation | Radical initiator, TsN₃ | 50–60 | Avoids alkyl halides | Multi-step, lower yield |
| Click Chemistry | Cu catalyst, room temperature | 80–90 | High selectivity, mild conditions | Requires alkyne precursor |
Chemical Reactions Analysis
Types of Reactions
Diethyl (11-azidoundecyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various phosphonate esters and derivatives.
Scientific Research Applications
Diethyl (11-azidoundecyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl (11-azidoundecyl)phosphonate involves its ability to participate in nucleophilic substitution and click chemistry reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry and materials science. The phosphonate group can act as a leaving group or a nucleophile, depending on the reaction conditions .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Estimated based on structural similarity to Hydroxy-alkyl(C11) diethyl phosphonate (308.39 g/mol) , adjusted for the azide group.
Structural and Functional Differences
- Azide vs. Hydroxyl/Amino/Chloro Groups: The azide group in this compound enables unique reactivity in click chemistry, unlike hydroxyl (crosslinking) or amino (chelation) groups . Chloro substituents (e.g., in Diethyl 4-chlorobenzyl phosphonate) facilitate nucleophilic substitutions, common in agrochemical synthesis .
- Aliphatic vs.
Reactivity and Stability
- Azide Reactivity: The azide group undergoes Staudinger reactions or Huisgen cycloadditions, enabling bioconjugation without requiring harsh conditions . In contrast, amino groups (e.g., in Diethyl(aminomethyl)phosphonate oxalate) are prone to oxidation or Schiff base formation .
- Stability : Azides are sensitive to light and heat, necessitating careful handling . Hydroxymethyl and chloro derivatives exhibit greater thermal stability, suited for industrial applications .
Q & A
Q. What synthetic routes are commonly employed for the preparation of Diethyl (11-azidoundecyl)phosphonate, and how can reaction conditions be optimized to minimize azide-related hazards?
Methodological Answer: The synthesis typically involves diazotransfer reactions using sulfonyl azides, such as 4-acetamidobenzenesulfonyl azide, to introduce the azide group. Key steps include:
- Reagent Handling : Use anhydrous tetrahydrofuran (THF) under inert gas (argon) to prevent side reactions with moisture .
- Exothermic Control : Monitor reaction temperatures closely, as azide reagents (e.g., 4-acetamidobenzenesulfonyl azide) exhibit exothermic decomposition near 116°C. Maintain temperatures ≥100°C below the onset of thermal events for safety .
- Purification : The sulfonamide byproduct can be removed via filtration, followed by chromatography to isolate the product. Quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard ensures purity (>97%) .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 31P NMR : Characterizes the phosphonate moiety, with chemical shifts typically between 15–25 ppm. Coupling constants (e.g., ) confirm substituent effects .
- qNMR : Quantifies purity using a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl₃ .
- IR Spectroscopy : Identifies the azide stretch (~2100 cm⁻¹) and phosphonate P=O bonds (~1250 cm⁻¹). Compare with authentic references to rule out decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when using this compound in Huisgen cycloaddition reactions?
Methodological Answer: Yield variations often arise from competing pathways or moisture sensitivity:
- Mechanistic Analysis : The azide group may undergo unintended Staudinger reactions with trace phosphines or decompose via intermediates (e.g., nitrene formation). Monitor byproducts using LC-MS .
- Moisture Control : Use rigorously dried solvents and molecular sieves to prevent hydrolysis of the phosphonate ester. IR spectroscopy can detect moisture-induced degradation .
- Catalyst Screening : Test copper(I) or ruthenium catalysts to optimize regioselectivity. Compare kinetic profiles under inert vs. aerobic conditions .
Q. What strategies are effective for studying the thermal stability of this compound under different storage conditions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure exothermic events (ΔH ≈ -689 J/g near 86°C) to define safe handling thresholds. Storage temperatures should be ≥100°C below the onset temperature .
- Long-Term Stability : Store neat samples under air at -20°C and monitor purity via qNMR over 3–6 months. Degradation manifests as new peaks in 31P NMR (e.g., phosphoric acid byproducts) .
- Kinetic Studies : Use accelerated aging experiments (e.g., 40°C for 30 days) to model shelf life. Track azide loss via FTIR or iodometric titration .
Data Contradiction Analysis
Q. How should conflicting data on the reactivity of this compound in nucleophilic substitutions be addressed?
Methodological Answer: Discrepancies may stem from solvent polarity or competing azide reactivity:
- Solvent Effects : Compare reactions in polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents. Polar solvents stabilize zwitterionic intermediates, altering reaction pathways .
- Competing Pathways : Use trapping agents (e.g., TEMPO) to detect radical intermediates in metal-catalyzed reactions. EPR spectroscopy can confirm radical species .
- Computational Modeling : Perform DFT calculations to map energy barriers for nucleophilic attack vs. azide cyclization. Validate with kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
